molecular formula C17H13FN2O B2445788 2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide CAS No. 341960-60-9

2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B2445788
CAS No.: 341960-60-9
M. Wt: 280.302
InChI Key: FSJWWZQGPRRPBX-UHFFFAOYSA-N
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Description

2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, 3-methylaniline, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 4-fluorobenzaldehyde and malononitrile in the presence of a base such as sodium ethoxide to form 2-cyano-3-(4-fluorophenyl)acrylonitrile.

    Amidation: The final step involves the reaction of 2-cyano-3-(4-fluorophenyl)acrylonitrile with 3-methylaniline in the presence of a catalyst such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted enamides or nitriles.

Scientific Research Applications

2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-chlorophenyl)-N-(3-methylphenyl)prop-2-enamide
  • 2-cyano-3-(4-bromophenyl)-N-(3-methylphenyl)prop-2-enamide
  • 2-cyano-3-(4-methylphenyl)-N-(3-methylphenyl)prop-2-enamide

Uniqueness

2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-12-3-2-4-16(9-12)20-17(21)14(11-19)10-13-5-7-15(18)8-6-13/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJWWZQGPRRPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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